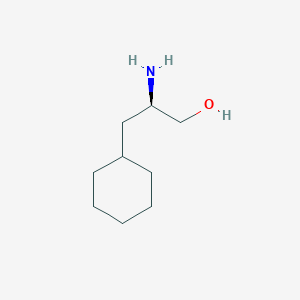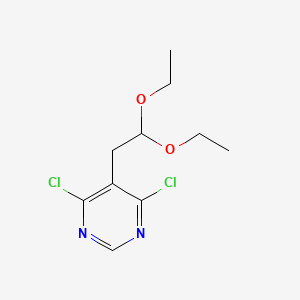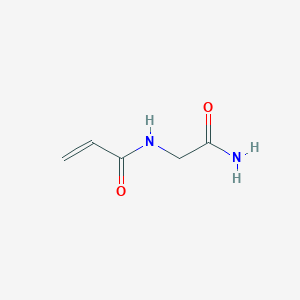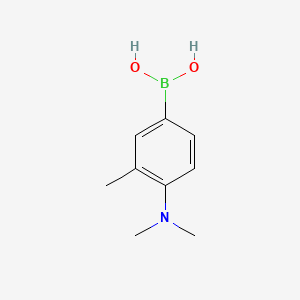
(4-(Dimethylamino)-3-methylphenyl)boronic acid
概要
説明
The compound “(4-(Dimethylamino)-3-methylphenyl)boronic acid” is a type of organoboron compound. It is a derivative of boronic acid, which contains a boron atom bonded to two hydroxyl groups and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (a six-membered carbon ring) with a boronic acid group (B(OH)2), a methyl group (CH3), and a dimethylamino group (N(CH3)2) attached . The exact positions of these groups on the phenyl ring would need to be determined through further analysis.Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . This reaction is catalyzed by palladium and involves the coupling of a boronic acid with an organic halide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 165.00 g/mol . It is a solid at room temperature . More specific properties, such as its melting point, boiling point, and solubility, would need to be determined experimentally.科学的研究の応用
Sensing Applications
Boronic acids, including N,N,2-Trimethylaniline-4-boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the interaction of boronic acids with proteins, their manipulation, and cell labelling .
Protein Manipulation and Modification
Boronic acids have shown significant growth in the area of protein interactions . They can be used for the manipulation and modification of proteins, providing a valuable tool for biochemical research .
Separation Technologies
Boronic acids are also used in separation technologies . They can be used for electrophoresis of glycated molecules, providing a unique method for the separation of these compounds .
Development of Therapeutics
Boronic acids, including N,N,2-Trimethylaniline-4-boronic acid, are used in the development of therapeutics . Their unique properties and interactions make them valuable in this field .
Building Materials for Microparticles
Boronic acids are used as building materials for microparticles for analytical methods . This can include the creation of polymers for the controlled release of insulin .
Research Chemicals
N,N,2-Trimethylaniline-4-boronic acid is used for research chemicals . , making it suitable for a wide range of research applications.
Oxidative C-C Coupling
N,N,2-Trimethylaniline-4-boronic acid can undergo iron-catalyzed oxidative C-C coupling with phenylacetylene and benzamide in the presence of tert-butylperoxide . This results in the formation of N,4-dimethyl-N-(3-phenylprop-2-ynyl)benzenamine and N-((methyl (p-tolyl)amino)methyl)benzamide, respectively .
作用機序
Safety and Hazards
将来の方向性
The use of boronic acids, including this compound, in chemical reactions such as the Suzuki-Miyaura cross-coupling, continues to be an active area of research . Future directions may include the development of new reactions involving this compound, as well as the exploration of its potential applications in various fields, such as materials science and medicinal chemistry.
特性
IUPAC Name |
[4-(dimethylamino)-3-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-7-6-8(10(12)13)4-5-9(7)11(2)3/h4-6,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWIPDGKOJNTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629633 | |
| Record name | [4-(Dimethylamino)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Dimethylamino)-3-methylphenyl)boronic acid | |
CAS RN |
919496-59-6 | |
| Record name | [4-(Dimethylamino)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chlorobenzo[d]thiazole-5-carbonitrile](/img/structure/B1592330.png)
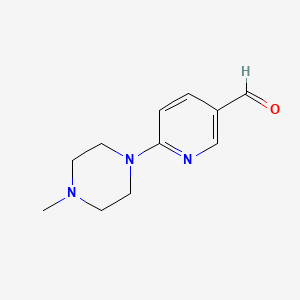

![Ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B1592335.png)
